PBT434

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1232840-87-7 |

|---|---|

Molekularformel |

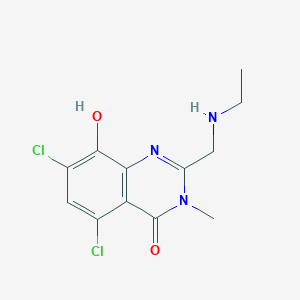

C12H13Cl2N3O2 |

Molekulargewicht |

302.15 g/mol |

IUPAC-Name |

5,7-dichloro-2-(ethylaminomethyl)-8-hydroxy-3-methylquinazolin-4-one |

InChI |

InChI=1S/C12H13Cl2N3O2/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18/h4,15,18H,3,5H2,1-2H3 |

InChI-Schlüssel |

LQNHWKHRUWSYBK-UHFFFAOYSA-N |

Kanonische SMILES |

CCNCC1=NC2=C(C(=CC(=C2O)Cl)Cl)C(=O)N1C |

Herkunft des Produkts |

United States |

Foundational & Exploratory

PBT434: A Technical Guide to its Mechanism of Action in Parkinson's Disease

Audience: Researchers, scientists, and drug development professionals.

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and the accumulation of aggregated α-synuclein in Lewy bodies. A growing body of evidence implicates the dysregulation of iron homeostasis in the pathogenesis of PD, where elevated iron levels in the SNpc contribute to oxidative stress and promote α-synuclein aggregation. PBT434 (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule designed to address this pathology. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key preclinical and clinical data, detailing relevant experimental methodologies, and visualizing the core pathways through which this compound exerts its neuroprotective effects.

Core Mechanism of Action

This compound is a second-generation 8-hydroxyquinazolinone derivative that acts as a moderate-affinity iron chelator.[1][2] Its mechanism is multifaceted, targeting the pathological interplay between iron, oxidative stress, and α-synuclein aggregation that drives neurodegeneration in Parkinson's disease.[1][3]

The core tenets of this compound's mechanism are:

-

Targeted Iron Redistribution: this compound possesses a moderate affinity for iron, with log stability constants of approximately 11 for Fe²+ and 15 for Fe³+.[4] This allows it to sequester pathologically available, labile iron without disrupting systemic iron metabolism or depleting iron from essential proteins like transferrin and ferritin, a significant advantage over high-affinity chelators.[5][6]

-

Inhibition of Iron-Mediated Toxicity: By binding to labile iron, this compound inhibits its participation in the Fenton reaction, thereby reducing the generation of highly damaging reactive oxygen species (ROS) and mitigating oxidative stress.[1][3][7]

-

Prevention of α-Synuclein Aggregation: Iron is a known catalyst for the aggregation of α-synuclein. This compound directly inhibits this iron-mediated aggregation process, reducing the formation of toxic oligomeric and fibrillar species of α-synuclein.[1][8][9]

-

Neuroprotection and Inhibition of Ferroptosis: Through the combined effects of reducing oxidative stress and preventing α-synuclein toxicity, this compound protects dopaminergic neurons from cell death.[1][10] Its mechanism aligns with the inhibition of ferroptosis, an iron-dependent form of regulated cell death implicated in PD.[3][11] In preclinical models, this compound treatment was also associated with increased levels of the iron exporter ferroportin and the antioxidant protein DJ-1.[1][3]

The following diagram provides a high-level overview of this compound's mechanism of action.

Quantitative Data Summary

Table 1: Preclinical Efficacy in Parkinson's Disease Models

| Model Type | Toxin/Genetic Basis | This compound Dose | Key Efficacy Readout | Result | Citation |

| Mouse | 6-OHDA | 30 mg/kg/day (oral) | SNpc Neuron Preservation | Preserved up to 75% of remaining neurons | [12] |

| Mouse | MPTP | 30 mg/kg/day (oral) | SNpc Neuron Preservation | Prevented neuronal loss | [1][13] |

| Mouse | MPTP | 30 mg/kg/day (oral) | SN Iron Levels | Normalized the ~25% elevation in iron | [12] |

| Mouse | MPTP | 3, 10, 30, 80 mg/kg/day | Motor Performance (Pole Test) | Dose-dependent improvement; near-complete rescue at 80 mg/kg/day | [12] |

| Mouse | hA53T α-synuclein (Transgenic) | 30 mg/kg/day | SNpc Neuron Preservation | Prevented loss of SNpc neurons | [1][13] |

| Mouse | hA53T α-synuclein (Transgenic) | 30 mg/kg/day | Nigral α-synuclein | Lowered accumulation | [1][13] |

Table 2: Pharmacokinetic Parameters (Human Phase 1 Study)

| Parameter | Single Ascending Dose (SAD) | Multiple Ascending Dose (MAD) | Citation |

| Dose Range | 50 - 600 mg | 100, 200, or 250 mg BID | [5][6] |

| Time to Max Concentration (Tₘₐₓ) | 0.5 - 2 hours | 1 - 1.25 hours | [5][6] |

| Elimination Half-Life (t₁/₂) | Up to 9.3 hours | Not specified | [6] |

| Cₘₐₓ (50 mg) | 493.3 ng/mL | - | [5] |

| AUCᵢₙf (50 mg) | 896.7 ng•hr/mL | - | [5] |

| Cₘₐₓ (100 mg) | 802.7 ng/mL | - | [5] |

| AUCᵢₙf (100 mg) | 1587 ng•hr/mL | - | [5] |

| Cₘₐₓ (300 mg) | 2978 ng/mL | - | [5] |

| AUCᵢₙf (300 mg) | 6494 ng•hr/mL | - | [5] |

| CSF Concentration | Not specified | 102.5 - 229.5 ng/mL (at 200-250 mg BID) | [6] |

Key Signaling Pathways

This compound intervenes in the pathological cascade of iron dyshomeostasis and oxidative stress. Elevated labile iron (Fe²⁺) in the SNpc can directly catalyze the aggregation of α-synuclein and participate in the Fenton reaction, producing hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂). This leads to lipid peroxidation, protein damage, and ultimately, cell death via mechanisms including ferroptosis. This compound sequesters this labile iron, preventing downstream toxicity. Furthermore, this compound treatment has been shown to increase levels of DJ-1, a protein with roles in antioxidant defense, and ferroportin (FPN), the primary cellular iron exporter, suggesting a potential to restore normal iron efflux.

Experimental Protocols

Iron Chelation Assay (Ferrozine-based)

This spectrophotometric assay quantifies the ability of a compound to chelate ferrous iron (Fe²⁺).

-

Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. A chelating agent, like this compound, will bind to Fe²⁺, preventing it from complexing with ferrozine and causing a dose-dependent decrease in absorbance.[14][15]

-

Methodology:

-

Reagent Preparation: Prepare solutions of ferrous sulfate (e.g., 0.3 mM), ferrozine (e.g., 0.8 mM), and the test compound (this compound) at various concentrations.[14] A known chelator like EDTA is used as a positive control.

-

Reaction Mixture: In a 96-well microplate, mix the test compound with the ferrous sulfate solution. Allow a brief incubation (e.g., 10 minutes) for chelation to occur.

-

Color Development: Add the ferrozine solution to the wells to initiate the color-forming reaction with any unchelated Fe²⁺.

-

Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 562 nm using a microplate reader.

-

Calculation: The percentage of iron chelation is calculated using the formula: % Chelation = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction without the test compound.

-

α-Synuclein Aggregation Assay (Thioflavin T-based)

This assay monitors the kinetics of α-synuclein fibrillization in vitro.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity over time is proportional to the extent of α-synuclein aggregation.[2][8]

-

Methodology:

-

Protein Preparation: Recombinant human α-synuclein is purified and prepared in a suitable buffer (e.g., PBS) to a final concentration (e.g., 70 μM).[2] The solution should be filtered to remove any pre-existing aggregates.

-

Assay Setup: In a 96-well black plate, combine the α-synuclein solution, ThT (e.g., 40 μM), and the test compound (this compound) at various concentrations. To induce reproducible aggregation, constant agitation (e.g., orbital shaking at 37°C) is required. Including a small teflon or glass bead in each well can enhance reproducibility.[2][16]

-

Monitoring: The plate is incubated in a fluorescence plate reader capable of maintaining temperature and shaking. ThT fluorescence is measured at regular intervals (e.g., every 30 minutes) using excitation and emission wavelengths of approximately 450 nm and 485 nm, respectively.[8]

-

Analysis: Data are plotted as fluorescence intensity versus time. The lag time, maximum fluorescence, and slope of the elongation phase are analyzed to determine the inhibitory effect of the test compound on aggregation kinetics.

-

In Vitro Neuroprotection Assay (MPP⁺ Model)

This cell-based assay assesses the ability of a compound to protect dopaminergic neurons from a specific neurotoxin.

-

Principle: MPP⁺, the active metabolite of the neurotoxin MPTP, is selectively taken up by dopaminergic neurons and inhibits Complex I of the mitochondrial respiratory chain, leading to ATP depletion, oxidative stress, and cell death.[17] A neuroprotective compound will rescue cells from MPP⁺-induced toxicity.

-

Methodology:

-

Cell Culture: Human dopaminergic neuroblastoma cells (e.g., SH-SY5Y) or differentiated LUHMES cells are cultured in 96-well plates.[17]

-

Treatment: Cells are pre-treated with various concentrations of the test compound (this compound) for a set period (e.g., 24 hours).

-

Toxin Exposure: MPP⁺ is added to the culture medium at a pre-determined toxic concentration (e.g., determined by a dose-response curve) and incubated for an additional period (e.g., 48 hours).

-

Viability Assessment: Cell viability is measured using a standard method. A common choice is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[17] Alternatively, apoptosis can be measured using a caspase-3/7 activity assay.[17]

-

Analysis: The luminescence or fluorescence signal is read on a plate reader. The results are normalized to untreated control cells to determine the percentage of cell viability, and dose-response curves are generated to calculate the EC₅₀ of the neuroprotective effect.

-

Experimental and Logical Workflows

Visualizing the workflow for drug discovery and preclinical evaluation provides a logical framework for understanding how this compound was characterized.

Conclusion

This compound represents a targeted therapeutic strategy for Parkinson's disease, moving beyond symptomatic treatment to address a core pathological driver: iron-mediated toxicity. Its carefully calibrated, moderate affinity for iron allows it to inhibit the key downstream consequences of iron dysregulation—oxidative stress and α-synuclein aggregation—without interfering with normal iron physiology. Preclinical data robustly supports its neuroprotective efficacy across multiple PD models, and Phase 1 clinical data has demonstrated a favorable safety and pharmacokinetic profile, including brain penetrance. This compound's mechanism of action provides a strong rationale for its continued development as a potential disease-modifying therapy for Parkinson's disease and other synucleinopathies.

References

- 1. The novel compound this compound prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. The iron chelator, this compound, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. neurology.org [neurology.org]

- 7. scienceofparkinsons.com [scienceofparkinsons.com]

- 8. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 11. researchgate.net [researchgate.net]

- 12. The novel compound this compound prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

- 14. 3.6.5. Ferrozine Iron Metal Chelation Assay [bio-protocol.org]

- 15. mdpi.com [mdpi.com]

- 16. Assays for α-synuclein aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell-based assays for Parkinson's disease using differentiated human LUHMES cells - PMC [pmc.ncbi.nlm.nih.gov]

PBT434: A Technical Guide to a Novel Neuroprotective Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

PBT434, also known as ATH434, is a novel, orally bioavailable, and brain-penetrant small molecule with a dual mechanism of action targeting key pathological features of neurodegenerative diseases, particularly Parkinson's disease and Multiple System Atrophy (MSA).[1][2] It functions as a moderate-affinity iron chelator and an inhibitor of α-synuclein aggregation.[3][4] Preclinical studies have demonstrated its neuroprotective effects, including the preservation of dopaminergic neurons, reduction of α-synuclein pathology, and improvement of motor function in various animal models.[2][3] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, key experimental data, and methodologies related to this compound.

Chemical Structure and Properties

This compound is a synthetic 8-hydroxyquinazolinone derivative.[3] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5,7-dichloro-2-((ethylamino)methyl)-8-hydroxy-3-methylquinazolin-4(3H)-one | [5] |

| Synonyms | ATH434 | [1] |

| CAS Number | 1232840-87-7 (free base) | |

| Molecular Formula | C₁₂H₁₃Cl₂N₃O₂ | [5] |

| Molecular Weight | 302.16 g/mol | [5] |

| SMILES | CCNCC1=NC2=C(C(Cl)=CC(Cl)=C2O)C(=O)N1C | |

| InChI | InChI=1S/C12H13Cl2N3O2/c1-3-15-5-8-16-10-9(12(19)17(8)2)6(13)4-7(14)11(10)18/h4,15,18H,3,5H2,1-2H3 |

Mechanism of Action

This compound's therapeutic potential stems from its ability to concurrently address two critical aspects of neurodegeneration: aberrant iron homeostasis and protein aggregation.

Iron Chelation and Modulation of Iron Trafficking

Elevated iron levels in specific brain regions, such as the substantia nigra, are implicated in the pathogenesis of Parkinson's disease. This excess iron can catalyze the production of reactive oxygen species (ROS) through Fenton chemistry, leading to oxidative stress and neuronal damage. This compound is a moderate-affinity iron chelator, meaning it can bind to and sequester labile iron without disrupting the function of essential iron-containing proteins.[3] The log stability constants for this compound with Fe²⁺ and Fe³⁺ are approximately 11 and 15, respectively.[5]

This compound modulates transcellular iron trafficking.[1][5] It has been shown to inhibit iron uptake by brain microvascular endothelial cells and potentiate iron efflux, likely by increasing cytosolic ferrous iron, the substrate for the iron exporter ferroportin.[5] This action helps to restore normal iron balance in the brain.

Inhibition of α-Synuclein Aggregation

The aggregation of α-synuclein into toxic oligomers and fibrils is a hallmark of synucleinopathies. Iron can promote the aggregation of α-synuclein. By chelating iron, this compound inhibits this iron-mediated aggregation process.[1][3] In preclinical models, this compound has been shown to reduce the levels of both oligomeric and insoluble α-synuclein.[2]

The proposed mechanism of action of this compound is illustrated in the following signaling pathway diagram.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Efficacy

| Assay | Model System | This compound Concentration | Key Finding | Reference |

| H₂O₂ Production | Cell-free | 10 µM | Significantly inhibited iron-mediated H₂O₂ production.[3] | [3] |

| α-Synuclein Aggregation | Cell-free | 20 µM | Significantly reduced the rate of iron-mediated α-synuclein aggregation.[1] | [1] |

| Iron Efflux | M17 neuroblastoma cells | 20 µM | Increased the efflux of ⁵⁹Fe.[3] | [3] |

| Cytotoxicity | Human brain microvascular endothelial cells (hBMVEC) | Up to 100 µM | No significant cytotoxic effects observed after 24 hours.[1] | [1] |

Table 2: In Vivo Efficacy in Animal Models

| Model | Animal | This compound Dosage | Key Findings | Reference |

| 6-OHDA Model of Parkinson's Disease | Mouse | 30 mg/kg/day (oral) | Preserved up to 75% of remaining substantia nigra pars compacta (SNpc) neurons.[3] | [3] |

| MPTP Model of Parkinson's Disease | Mouse | 30 mg/kg/day (oral) | Significantly reduced SNpc neuronal loss and improved motor performance.[1][3] | [1][3] |

| PLP-α-Syn Model of Multiple System Atrophy | Mouse | 3, 10, or 30 mg/kg/day (in food) | Reduced oligomeric and insoluble α-synuclein aggregation, decreased glial cell inclusions, and preserved SNpc neurons.[2] | [2] |

Table 3: Phase 1 Human Pharmacokinetics

| Parameter | Dose | Value | Reference |

| Cmax | 50 mg (single dose) | 493.3 ng/mL | [6] |

| 100 mg (single dose) | 802.7 ng/mL | [6] | |

| 300 mg (single dose) | 2978 ng/mL | [6] | |

| Tmax | 50 - 300 mg (single dose) | 1 - 1.25 hours | [6] |

| AUCinf | 50 mg (single dose) | 896.7 ng•hr/mL | [6] |

| 100 mg (single dose) | 1587 ng•hr/mL | [6] | |

| 300 mg (single dose) | 6494 ng•hr/mL | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

In Vitro Inhibition of Iron-Mediated α-Synuclein Aggregation

This assay assesses the ability of this compound to prevent the aggregation of α-synuclein in the presence of iron.

-

Reagents:

-

Recombinant human α-synuclein monomer

-

Iron (III) nitrate (Fe(NO₃)₃)

-

This compound

-

Thioflavin T (ThT)

-

Tris-buffered saline (TBS), pH 7.4

-

-

Procedure:

-

Prepare a solution of α-synuclein monomer in TBS.

-

In a 96-well plate, combine α-synuclein, iron nitrate, and varying concentrations of this compound.

-

Add Thioflavin T to each well. ThT is a fluorescent dye that binds to amyloid fibrils, and its fluorescence intensity is proportional to the extent of aggregation.

-

Incubate the plate at 37°C with continuous shaking.

-

Monitor the fluorescence of ThT over time using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

-

The lag time to aggregation and the final fluorescence intensity are used to quantify the inhibitory effect of this compound.

-

In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

This model is used to evaluate the ability of this compound to protect dopaminergic neurons from toxin-induced degeneration.

-

Animals: C57BL/6 mice are commonly used.

-

Toxin Administration:

-

1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered to induce parkinsonism. A common regimen is four intraperitoneal (i.p.) injections of 20 mg/kg MPTP at 2-hour intervals.

-

-

This compound Administration:

-

Behavioral Assessment:

-

Motor function is assessed using tests such as the rotarod, pole test, or open field test to measure coordination, balance, and locomotor activity.

-

-

Histological and Biochemical Analysis:

-

After a defined treatment period, animals are euthanized, and their brains are collected.

-

The substantia nigra is analyzed for the number of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) using immunohistochemistry and stereology.

-

The striatum is analyzed for dopamine levels and its metabolites using high-performance liquid chromatography (HPLC).

-

Levels of α-synuclein and markers of oxidative stress are also measured.

-

Conclusion

This compound is a promising therapeutic candidate for neurodegenerative diseases characterized by iron dyshomeostasis and α-synuclein aggregation. Its dual mechanism of action offers a multifaceted approach to tackling the complex pathology of these disorders. The robust preclinical data, demonstrating neuroprotection and functional improvement in relevant animal models, coupled with favorable pharmacokinetic and safety profiles in early human studies, support its continued development as a potential disease-modifying therapy. Further clinical investigation is warranted to establish its efficacy in patient populations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The novel compound this compound prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel compound this compound prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The iron chelator, this compound, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. neurology.org [neurology.org]

PBT434 (ATH434): A Technical Guide to a Novel Alpha-Synuclein Aggregation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alpha-synuclein (α-syn) aggregation is a central pathological hallmark of synucleinopathies, including Parkinson's disease (PD) and Multiple System Atrophy (MSA). The accumulation of misfolded α-syn into toxic oligomers and insoluble fibrils is closely linked to neuronal dysfunction and death. PBT434 (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule of the quinazolinone class designed to address this pathology.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its unique mechanism of action, summarizing key preclinical and clinical data, and outlining relevant experimental protocols. This compound represents a promising disease-modifying therapeutic strategy by simultaneously targeting two critical pathogenic pathways: iron-mediated α-syn aggregation and the associated oxidative stress.[4][5]

Mechanism of Action

This compound's therapeutic effect stems from its function as a moderate-affinity iron chaperone, which distinguishes it from traditional high-affinity iron chelators that can disrupt normal iron metabolism.[4][6] The mechanism is multifaceted:

-

Inhibition of Iron-Mediated α-Synuclein Aggregation: Elevated levels of labile iron in the brain, a known feature of PD and MSA, can directly bind to α-synuclein and catalyze its aggregation into toxic species.[4][7] this compound has a greater affinity for this reactive iron than α-synuclein but a lower affinity than essential iron transport and storage proteins like ferritin.[8] By binding to and sequestering this pathological iron pool, this compound prevents it from promoting the formation of α-syn oligomers and fibrils.[4][9]

-

Reduction of Oxidative Stress: The sequestered iron is prevented from participating in the Fenton reaction, a major source of toxic reactive oxygen species (ROS) in the brain.[4][10] This reduction in oxidative stress protects neurons from damage.[1][7]

-

Restoration of Iron Homeostasis: this compound has been shown to restore the expression of key iron-handling proteins. In animal models, it increased levels of the iron exporter ferroportin and the antioxidant protein DJ-1, further contributing to the reduction of intracellular iron and oxidative stress without depleting essential systemic iron stores.[4][6][11]

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound.

Preclinical and Clinical Data

This compound has undergone extensive preclinical testing and has progressed to Phase 2 clinical trials.

Preclinical Efficacy in Animal Models

This compound demonstrated significant neuroprotective effects across multiple toxin-based and transgenic animal models of Parkinson's disease and MSA.[4] Key findings are summarized below.

| Model | Key Outcomes | This compound Treatment Results | Reference(s) |

| 6-OHDA (PD Model) | SNpc Neuron Survival | Preserved up to 75% of remaining dopaminergic neurons (p < 0.001). | [3][10] |

| Motor Function | Significantly improved rotational behavior. | [4] | |

| MPTP (PD Model) | SNpc Neuron Survival | Significantly reduced neuronal loss. | [3][4] |

| α-Synuclein Levels | Abolished the MPTP-induced rise in α-synuclein in the SNpc. | [3] | |

| Brain Iron Levels | Prevented MPTP-induced iron accumulation. | [6][12] | |

| hA53T α-Syn (PD Model) | SNpc Neuron Survival | Prevented loss of substantia nigra neurons. | [4][6] |

| α-Synuclein Levels | Lowered nigral α-synuclein accumulation. | [4][11] | |

| Motor Function | Rescued motor performance deficits. | [4][6] | |

| PLP-α-Syn (MSA Model) | SNpc Neuron Survival | Preserved SN neurons at 16 months (p < 0.001). | [13] |

| α-Synuclein Aggregation | Reduced oligomeric (p < 0.01) and aggregated (p < 0.01) α-synuclein. | [13][14] | |

| Glial Cell Inclusions (GCI) | Reduced GCIs in substantia nigra (p < 0.001) and pons (p < 0.01). | [13][15] | |

| Motor Function | Improved performance on the pole test (p < 0.05). | [13] |

Phase 1 Clinical Trial Data

A first-in-human, randomized, double-blind, placebo-controlled study was conducted to assess the safety, tolerability, and pharmacokinetics of this compound in healthy adult and older volunteers.[8][16]

| Parameter | Finding | Reference(s) |

| Safety & Tolerability | Well-tolerated following single doses up to 300 mg and multiple ascending doses. | [8] |

| Adverse events were infrequent and mild; no serious adverse events reported. | [8] | |

| Pharmacokinetics | Rapidly and extensively absorbed after oral administration (Tmax: 1 to 1.25 hours). | [8] |

| Demonstrated approximately dose-proportional pharmacokinetics. | [8] |

Pharmacokinetic Parameters (Single Ascending Dose) [8]

| Dose | Cmax (ng/mL) | AUCinf (ng•hr/mL) |

| 50 mg | 493.3 (CV% 33.3) | 896.7 (CV% 27.8) |

| 100 mg | 802.7 (CV% 28.1) | 1587 (CV% 19.0) |

| 300 mg | 2978 (CV% 46.5) | 6494 (CV% 35.9) |

Phase 2 Clinical Trial Data (ATH434 in MSA)

A randomized, double-blind, placebo-controlled Phase 2 trial evaluated ATH434 in patients with early-stage MSA over 12 months.[17][18]

| Endpoint | Key Finding | Reference(s) |

| Clinical Efficacy (UMSARS Part I) | 50 mg dose: Showed a 48% slowing of clinical progression compared to placebo at 52 weeks (p=0.03). | [17] |

| 75 mg dose: Showed a 29% slowing of clinical progression compared to placebo at 52 weeks. | [17] | |

| Biomarker (MRI Brain Iron) | 50 mg dose: Significantly reduced iron accumulation in the putamen at 26 weeks (p=0.025). | [18] |

| Both doses reduced iron accumulation in MSA-affected brain regions (substantia nigra, putamen, globus pallidus). | [17][18] | |

| Safety & Tolerability | Demonstrated a favorable safety profile. | [17] |

Key Experimental Protocols

In Vitro Alpha-Synuclein Aggregation Assay (Thioflavin T)

This protocol describes a common high-throughput method to assess the inhibitory effect of compounds on α-synuclein fibrillation.[19][20]

Experimental Workflow Diagram

Caption: Workflow for an in vitro α-synuclein aggregation assay.

Methodology:

-

Preparation of Monomeric α-Synuclein: [20]

-

Materials: Recombinant human α-synuclein, Phosphate-buffered saline (PBS, pH 7.4), 0.22 µm syringe filters, size-exclusion chromatography (SEC) system.

-

Protocol:

-

Resuspend lyophilized α-synuclein in PBS.

-

Filter through a 0.22 µm filter to remove large aggregates.

-

Inject onto an SEC column (e.g., Superdex 75) to isolate the pure monomeric fraction.

-

Determine protein concentration via UV absorbance at 280 nm.

-

Store aliquots at -80°C.

-

-

-

Aggregation Assay: [19]

-

Materials: Monomeric α-synuclein stock, Thioflavin T (ThT) stock, this compound serial dilutions, vehicle control (e.g., DMSO in PBS), black 96-well plates, optional teflon beads.

-

Protocol:

-

In each well of a 96-well plate, add the components to a final volume of ~150 µL:

-

Monomeric α-synuclein (e.g., final concentration of 70 µM).

-

ThT (e.g., final concentration of 20-40 µM).

-

This compound at various final concentrations or vehicle control.

-

-

(Optional) Add a small teflon bead to each well to accelerate aggregation through agitation.

-

Seal the plate and incubate in a plate reader at 37°C with intermittent orbital shaking.

-

Measure ThT fluorescence (excitation ~440 nm, emission ~485 nm) at regular intervals for up to 72 hours.

-

Plot fluorescence intensity versus time. Inhibition of aggregation is observed as an increase in the lag phase and/or a decrease in the slope of the elongation phase.

-

-

In Vivo Efficacy Study in an MSA Mouse Model

This protocol outlines a general methodology for evaluating the therapeutic efficacy of this compound in a transgenic mouse model of MSA.[5][13][14]

Experimental Workflow Diagram

Caption: General workflow for an in vivo this compound efficacy study.

Methodology:

-

Animal Model and Dosing:

-

Model: PLP-α-syn transgenic mice, which overexpress human α-synuclein in oligodendrocytes and develop key features of MSA.

-

Dosing: Begin treatment in aged mice (e.g., 8-12 months old). Administer this compound (e.g., 3, 10, or 30 mg/kg/day) or vehicle control mixed into the food supply for a chronic period (e.g., 4 months).[5][13]

-

-

Behavioral Assessment:

-

Perform motor function tests at baseline and endpoint.

-

Pole Test: Assesses bradykinesia and motor coordination. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is measured. Longer times indicate motor impairment.[13]

-

-

Post-mortem Tissue Analysis:

-

At the study endpoint, mice are euthanized, and brains are collected.

-

Stereology: One hemisphere is fixed, sectioned, and stained (e.g., with Nissl stain or for tyrosine hydroxylase). Unbiased stereological methods are used to quantify the total number of neurons in the substantia nigra pars compacta (SNpc) and the number of α-synuclein-positive glial cell inclusions (GCIs).[5][13]

-

Biochemistry (Western Blot): The other hemisphere is dissected and homogenized. Brain lysates are separated into different fractions to quantify levels of various α-synuclein species (e.g., soluble oligomeric and urea-soluble aggregated forms) via Western blot.[5][13]

-

Conclusion

This compound (ATH434) is a scientifically robust drug candidate with a novel mechanism of action that addresses the core pathologies of synucleinopathies. By targeting the toxic interplay between iron dysregulation and alpha-synuclein aggregation, it has demonstrated significant neuroprotective and functional benefits in a wide range of preclinical models.[4][21] These promising preclinical results have been substantiated by a favorable safety profile and positive biomarker and clinical efficacy signals in Phase 1 and Phase 2 clinical trials, particularly in MSA.[8][17] this compound stands out as a leading disease-modifying therapeutic in development for MSA and other Parkinsonian disorders.

References

- 1. alteritytherapeutics.com [alteritytherapeutics.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The novel compound this compound prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel compound this compound prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 8. neurology.org [neurology.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. research.monash.edu [research.monash.edu]

- 12. This compound to target iron in Parkinson’s – Parkinson's Movement [parkinsonsmovement.com]

- 13. neurology.org [neurology.org]

- 14. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdsabstracts.org [mdsabstracts.org]

- 16. researchgate.net [researchgate.net]

- 17. alteritytherapeutics.com [alteritytherapeutics.com]

- 18. cndlifesciences.com [cndlifesciences.com]

- 19. High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

PBT434: A Technical Guide to its Iron Chelation Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBT434 (also known as ATH434) is a novel, orally bioavailable, brain-penetrant quinazolinone compound under investigation for the treatment of neurodegenerative disorders such as Multiple System Atrophy (MSA) and Parkinson's disease (PD). A key pathological feature of these diseases is the dysregulation of metal homeostasis, particularly the accumulation of iron in specific brain regions. This excess iron is implicated in oxidative stress, α-synuclein aggregation, and neuronal cell death. This compound is designed as a moderate-affinity iron chelator to target this pathological iron pool without disrupting systemic iron balance. This technical guide provides an in-depth overview of the iron chelation properties of this compound, summarizing key quantitative data and detailing relevant experimental protocols.

Data Presentation: Quantitative Analysis of this compound's Iron Chelation

The efficacy and safety of an iron chelator are largely defined by its binding affinity for iron and its impact on cellular iron metabolism. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Ion | Method | Reference |

| Dissociation Constant (Kd) | ~10-10 M | Fe (III) | Potentiometric determination | [1] |

| ~10-5 M | Fe (II) | Potentiometric determination | [1] | |

| 6.49 ± 1.2 µM | Fe (II) | Metal competition binding assay | [2] | |

| Log Stability Constants (log β) | ~15 | Fe (III) | Not specified | [3] |

| ~11 | Fe (II) | Not specified | [3] |

Table 1: Metal Binding Affinities of this compound. This table highlights the moderate affinity of this compound for both ferric (Fe³⁺) and ferrous (Fe²⁺) iron, which is several orders of magnitude lower than traditional high-affinity iron chelators like deferiprone (Kd ≈ 10⁻³⁵ M)[1]. This moderate affinity is a key design feature intended to target labile, pathological iron pools without stripping iron from essential proteins like transferrin (Kd ≈ 10⁻²³ M)[1].

| Experimental Model | This compound Concentration | Effect | Reference |

| Human Brain Microvascular Endothelial Cells (hBMVEC) | 20 µM | Inhibited ⁵⁵Fe²⁺ uptake | [3] |

| 20 µM | Stimulated ferroportin-dependent ⁵⁵Fe²⁺ efflux | [3] | |

| 100 µM | Increased intracellular labile Fe²⁺ (FerroOrange assay) | [3][4] | |

| Not specified | 2.8-fold increase in Transferrin Receptor (TfR) mRNA | [3] | |

| Not specified | 3.6-fold increase in Ceruloplasmin (Cp) mRNA | [3] | |

| M17 Neuroblastoma Cells | 20 µM | ~5-fold lesser ability to promote ⁵⁹Fe efflux compared to 20 µM deferiprone | [1] |

| Cell-free assay | 10 µM | Significantly inhibited H₂O₂ production by Fe/Dopamine | [1] |

| In vitro α-synuclein aggregation assay | 186.6 µM | Significantly reduced the rate of Fe-mediated aggregation | [5] |

Table 2: In Vitro Effects of this compound on Iron Homeostasis and Pathological Processes. This table summarizes the functional consequences of this compound's iron chelation in various in vitro systems. It demonstrates the compound's ability to modulate iron trafficking at the blood-brain barrier, access and mobilize intracellular labile iron, and inhibit key pathological events like oxidative stress and α-synuclein aggregation.

| Animal Model | This compound Dosage | Key Findings Related to Iron Chelation | Reference |

| MPTP Mouse Model of Parkinson's Disease | 30 mg/kg/day (oral gavage) | Normalized elevated iron levels in the substantia nigra (SN) | [1] |

| 30 mg/kg/day (oral gavage) | Increased levels of ferroportin (iron exporter) and DJ-1 (antioxidant protein) | [1][6] | |

| 30 mg/kg/day (oral gavage) | Reduced levels of the oxidative stress marker 8-isoprostane in the SNpc | [1] | |

| 6-OHDA Mouse Model of Parkinson's Disease | 30 mg/kg/day (oral) | Preserved substantia nigra pars compacta (SNpc) neurons | [1][7] |

| Normal Rodents | 30 mg/kg/day for 21 days | No significant effect on brain iron levels or peripheral iron metabolism | [1] |

Table 3: In Vivo Effects of this compound in Animal Models. This table provides evidence of this compound's neuroprotective effects in established animal models of Parkinson's disease. Notably, these therapeutic effects are achieved without depleting systemic iron stores in healthy animals, further supporting its targeted mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments cited in the literature on this compound.

In Vitro Blood-Brain Barrier (BBB) Model

This model is used to assess the ability of this compound to cross the BBB and to study its effects on iron transport across brain endothelial cells.

-

Cell Culture: Human brain microvascular endothelial cells (hBMVEC) are cultured to form a monolayer on the porous membrane of a Transwell insert. The insert separates the apical (blood side) and basolateral (brain side) compartments.[8][9]

-

Barrier Integrity: The integrity of the endothelial cell monolayer is assessed by measuring the Transendothelial Electrical Resistance (TEER). A high TEER value indicates the formation of tight junctions, a key characteristic of the BBB.[8]

-

This compound Permeability: Radiolabeled ¹⁴C-PBT434 is added to either the apical or basolateral chamber. At various time points, samples are taken from the opposite chamber to quantify the amount of this compound that has crossed the barrier.[3]

-

Iron Transport Studies: Radiolabeled iron (e.g., ⁵⁵Fe²⁺) is added to the apical chamber in the presence or absence of this compound. The amount of iron transported to the basolateral chamber is measured over time to determine the effect of this compound on iron influx. For efflux studies, cells are first loaded with radiolabeled iron, and the amount of iron released into the apical and basolateral chambers is measured in the presence or absence of this compound.[3]

Cellular Labile Iron Pool (LIP) Measurement using FerroOrange

FerroOrange is a fluorescent probe that specifically detects intracellular ferrous iron (Fe²⁺), providing a measure of the labile iron pool.

-

Cell Preparation: hBMVEC or other relevant cell types are cultured in a suitable format for fluorescence microscopy or flow cytometry.[10]

-

Treatment: Cells are treated with this compound (e.g., 100 µM) or control compounds (e.g., the high-affinity chelator 2,2'-bipyridine, or the non-chelating analog this compound-met) for a specified duration (e.g., 30 minutes).[3][4]

-

Staining: A working solution of FerroOrange (e.g., 1 µM) is added to the cells and incubated for 30 minutes.[10][11]

-

Imaging and Quantification: Live cells are imaged using a fluorescence microscope. The total fluorescence intensity per cell is quantified to determine the relative size of the labile Fe²⁺ pool.[3][4]

Iron-Mediated Redox Activity Assay

This cell-free assay assesses the ability of this compound to inhibit the generation of reactive oxygen species (ROS) mediated by iron.

-

Reaction Mixture: A solution containing Fe(II)-citrate (e.g., 0.4 µM) and dopamine (DA; e.g., 50 mM) in an aerated buffer is prepared. The interaction between iron and dopamine generates hydrogen peroxide (H₂O₂), a key ROS.[1]

-

Treatment: this compound (e.g., 10 µM) or a non-chelating analog is added to the reaction mixture.[1]

-

H₂O₂ Detection: The amount of H₂O₂ produced is measured using a fluorescence-based assay.[1] A significant reduction in H₂O₂ production in the presence of this compound indicates its ability to inhibit iron-mediated redox activity.

In Vitro α-Synuclein Aggregation Assay

This assay evaluates the effect of this compound on the iron-mediated aggregation of α-synuclein, a key pathological event in Parkinson's disease and other synucleinopathies.

-

Reaction Setup: Recombinant α-synuclein (e.g., 186.6 µM) is incubated with an equimolar concentration of iron nitrate (Fe(NO₃)₃) in the presence or absence of this compound or a non-chelating control.[5]

-

Aggregation Monitoring: The aggregation of α-synuclein is monitored over time (e.g., up to 42 hours) by measuring the fluorescence of Thioflavin T (ThT), a dye that binds to amyloid fibrils.[5]

-

Data Analysis: The lag-time for the detection of fluorescent aggregates and the maximal fluorescence intensity are used to characterize the kinetics of aggregation. An increase in the lag-time in the presence of this compound indicates an inhibition of aggregation.[5]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and workflows related to this compound's iron chelation properties.

Caption: Proposed mechanism of action of this compound at the blood-brain barrier.

Caption: Experimental workflow for assessing this compound permeability and its effect on iron transport across an in vitro BBB model.

Caption: Logical relationship of this compound's iron chelation to its neuroprotective effects.

Conclusion

This compound demonstrates a unique profile as a moderate-affinity iron chelator. The data strongly suggest that it can modulate pathological iron accumulation in the brain by inhibiting iron uptake and promoting its efflux, thereby reducing iron-mediated oxidative stress and α-synuclein aggregation. Preclinical studies have shown its potential to be disease-modifying in models of Parkinsonian disorders without causing systemic iron depletion. The experimental protocols detailed herein provide a foundation for further research into the nuanced mechanisms of this compound and other next-generation iron chelators for neurodegenerative diseases. This comprehensive technical overview is intended to serve as a valuable resource for the scientific community dedicated to advancing treatments for these devastating conditions.

References

- 1. The novel compound this compound prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATH434, a promising iron-targeting compound for treating iron regulation disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The iron chelator, this compound, modulates transcellular iron trafficking in brain microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The novel compound this compound prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FerroOrange | Cell Signaling Technology [cellsignal.com]

- 11. dojindo.com [dojindo.com]

PBT434/ATH434: A Novel Modulator of Neuroinflammation in Synucleinopathies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: PBT434 (also known as ATH434) is a novel, orally bioavailable, brain-penetrant small molecule in clinical development for the treatment of synucleinopathies such as Parkinson's disease (PD) and Multiple System Atrophy (MSA). Its primary mechanism of action is centered on the redistribution of excess labile iron, a key contributor to oxidative stress and protein aggregation in neurodegenerative diseases. While its neuroprotective effects have been largely attributed to the inhibition of iron-mediated toxicity and α-synuclein aggregation, emerging preclinical data reveal a nuanced and significant impact on neuroinflammatory processes. This document provides a comprehensive analysis of the available data on this compound's effects on neuroinflammation, with a focus on its modulation of glial cell activity and the underlying signaling pathways.

Core Mechanism of Action: Iron Chaperoning and Antioxidant Properties

This compound is a second-generation 8-hydroxyquinazolinone with moderate affinity for iron.[1] Unlike strong iron chelators that can disrupt systemic iron homeostasis, this compound acts as an iron chaperone, binding excess, loosely bound iron within the central nervous system and redistributing it.[2][3] This action is critical as elevated iron levels in the brain are strongly implicated in the pathology of neurodegenerative diseases, where it catalyzes the production of reactive oxygen species (ROS) via the Fenton reaction, leading to significant oxidative stress.[2][4]

Recent studies have further elucidated that this compound possesses intrinsic antioxidant properties, independent of its iron-binding capacity.[2][5] It has been shown to reduce lipid damage in neuronal injury models and promote mitochondrial energy production through pathways less prone to causing oxidative stress.[5][6] This dual action of iron redistribution and direct antioxidant effects forms the foundation of its neuroprotective potential and its influence on neuroinflammation.

Modulation of Glial Cells: Shifting the Balance from Pro-inflammatory to Protective Phenotypes

Neuroinflammation in synucleinopathies is largely driven by the activation of microglia and astrocytes.[7] These glial cells can adopt different functional states, ranging from neuroprotective to neurotoxic. The available evidence suggests that this compound modulates glial cell behavior, steering them towards a more beneficial, non-inflammatory phenotype.

Microglia are the resident immune cells of the brain, responsible for surveillance and removal of cellular debris and pathological protein aggregates.[7] In a preclinical mouse model of MSA, treatment with ATH434 led to a significant increase in the microglial lysosomal marker CD68 in the substantia nigra.[8][9] This indicates an enhancement of the phagocytic capacity of microglia, which is crucial for clearing toxic α-synuclein aggregates.[9]

Crucially, this increase in phagocytic activity was not accompanied by a rise in the general microglial marker CD11b or an increase in the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[8][9] This dissociation suggests that this compound promotes a specialized, non-inflammatory microglial phenotype focused on waste clearance rather than a classic pro-inflammatory activation that could contribute to neuronal damage.

Reactive astrogliosis is another key feature of neuroinflammation.[10] In the same MSA mouse model, ATH434 treatment did not lead to an increase in astrogliosis, as measured by the marker Glial Fibrillary Acidic Protein (GFAP).[8]

A pathological hallmark of MSA is the formation of glial cytoplasmic inclusions (GCIs) composed of aggregated α-synuclein, primarily within oligodendrocytes.[11] this compound has been shown to significantly reduce the number of these GCIs in the substantia nigra and pons of MSA mice.[11][12] This effect is likely a downstream consequence of inhibiting iron-mediated α-synuclein aggregation.[11]

Interim data from a Phase 2 clinical trial in MSA patients provides corroborating evidence. Treatment with ATH434 resulted in smaller increases in myoinositol, a biomarker associated with glial cell pathology, in patients who responded clinically.[12]

Impact on Inflammatory Signaling Pathways: An Indirect Approach

While direct studies on this compound's effect on specific inflammatory signaling cascades like the NF-κB pathway are not yet available, its mechanism of action strongly implies an indirect modulatory role. The NF-κB pathway is a key regulator of the expression of pro-inflammatory cytokines and is known to be activated by oxidative stress.[13]

By reducing iron-mediated oxidative stress, this compound is hypothesized to attenuate a primary trigger for NF-κB activation in glial cells. This would, in turn, suppress the downstream production of neurotoxic pro-inflammatory mediators.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies assessing the impact of this compound/ATH434 on markers related to neuroinflammation and glial cell pathology.

Table 1: Preclinical Efficacy of ATH434 in a Mouse Model of MSA

| Parameter | Model | Treatment | Outcome | Significance | Reference |

|---|---|---|---|---|---|

| Glial Cell Inclusions (GCI) | PLP-α-syn Transgenic Mice | 30 mg/kg/day ATH434 for 4 months | Reduction in GCIs in Substantia Nigra & Pons | p=0.0007 (SN), p=0.001 (Pons) | [12] |

| Microglial Phagocytosis (CD68) | PLP-α-syn Transgenic Mice | ATH434 for 6 months | Significant increase in CD68+ area in Substantia Nigra | p < 0.001 | [8] |

| Microglial Activation (CD11b) | PLP-α-syn Transgenic Mice | ATH434 for 6 months | No significant change in CD11b+ area | Not Significant | [8] |

| Astrogliosis (GFAP) | PLP-α-syn Transgenic Mice | ATH434 for 6 months | No significant change in GFAP protein levels | Not Significant | [8] |

| Pro-inflammatory Cytokine (TNF-α) | PLP-α-syn Transgenic Mice | ATH434 for 6 months | No significant change in TNF-α protein levels | Not Significant | [8] |

| Nigral Iron Levels | PLP-α-syn Transgenic Mice | 30 mg/kg/day ATH434 for 4 months | ~20% reduction in iron within the Substantia Nigra | p = 0.006 |[11] |

Table 2: Clinical Biomarker Data from Phase 2 Trial in MSA

| Parameter | Population | Treatment | Outcome | Significance | Reference |

|---|---|---|---|---|---|

| Myoinositol (Glial Pathology Marker) | MSA Patients | ATH434 | Smaller increases in clinical responders vs. those who worsened | Descriptive | [12] |

| Brain Iron Accumulation | Early-stage MSA Patients | 50 mg ATH434 twice daily | Significant reduction in iron accumulation in the putamen at 26 weeks | p=0.025 | |

Experimental Protocols

-

Model: Transgenic mice overexpressing human α-synuclein in oligodendrocytes under the proteolipid protein (PLP) promoter. These mice develop progressive motor deficits, striatonigral degeneration, and α-synuclein-positive glial cytoplasmic inclusions, mimicking key features of MSA.[9][11]

-

Treatment Paradigm: ATH434 was administered orally, mixed into the food chow at doses of 3, 10, or 30 mg/kg/day. Treatment was initiated at either 6 or 12 months of age and continued for 4 to 6 months.[9][11]

-

Tissue Analysis: Following the treatment period, mice were euthanized, and brains were collected. One hemisphere was fixed for immunohistochemistry, and the other was dissected for biochemical analysis (e.g., Western blot, mass spectrometry).[11]

-

Immunohistochemistry: Brain sections were stained with antibodies against specific markers:

-

Microglia: CD68 (lysosomal/phagocytic marker), CD11b (general microglial marker).[8]

-

Astrocytes: GFAP (reactive astrocyte marker).[8]

-

Pathology: α-synuclein (for GCIs).[11]

-

Quantification was performed using stereology or by measuring the percentage of positive stained area in the region of interest (e.g., Substantia Nigra).[8][11]

-

-

Western Blot: Midbrain homogenates were used to quantify the protein levels of GFAP and TNF-α. GAPDH was used as a loading control.[8]

-

Iron Quantification: Substantia nigra iron levels were measured by inductively coupled plasma mass spectrometry (ICP-MS).[11]

-

Design: A randomized, double-blind, placebo-controlled study.

-

Population: 77 adults with early-stage MSA.

-

Intervention: Participants were randomly assigned to receive one of two oral dose levels of ATH434 (50 mg or 75 mg twice daily) or a placebo for 12 months.

-

Biomarker Endpoints:

-

Primary: Change in brain iron content as measured by MRI.

-

Fluid Biomarkers: Analysis of cerebrospinal fluid (CSF) for markers including myoinositol.[12]

-

Conclusion and Future Directions

The available data strongly indicate that this compound/ATH434 exerts a significant modulatory effect on neuroinflammation, which is intrinsically linked to its primary mechanism of action as an iron chaperone and antioxidant. Rather than acting as a broad anti-inflammatory agent, this compound appears to promote a beneficial glial phenotype, enhancing microglial phagocytic clearance of pathological α-synuclein without triggering a pro-inflammatory response. This nuanced immunomodulation, combined with its direct neuroprotective effects of reducing oxidative stress and protein aggregation, positions this compound as a promising disease-modifying therapy for MSA and other synucleinopathies.

Future research should aim to further delineate the precise molecular pathways through which this compound modulates glial function. Investigating its effects on the NF-κB and other inflammatory signaling pathways, as well as its impact on a broader range of cytokines and chemokines, will provide a more complete understanding of its anti-neuroinflammatory properties. Such studies will be invaluable for optimizing its clinical application and exploring its therapeutic potential across a wider spectrum of neurodegenerative disorders.

References

- 1. neurologylive.com [neurologylive.com]

- 2. alteritytherapeutics.com [alteritytherapeutics.com]

- 3. alteritytherapeutics.com [alteritytherapeutics.com]

- 4. Alterity Therapeutics to Present New ATH434 Neuroprotection Data at Neuroscience Meeting [synapse.patsnap.com]

- 5. Alterity Therapeutics Announces Presentation of New Data Describing Neuroprotection of ATH434 at Neuroscience Meeting - BioSpace [biospace.com]

- 6. Alterity Therapeutics Reports Positive Topline Data from Open-Label Phase 2 Clinical Trial of ATH434 in Multiple System Atrophy - BioSpace [biospace.com]

- 7. researchgate.net [researchgate.net]

- 8. ATH434 Reduces α-Synuclein-Related Neurodegeneration in a Murine Model of Multiple System Atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. neurologylive.com [neurologylive.com]

- 10. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. neurologylive.com [neurologylive.com]

- 12. alteritytherapeutics.com [alteritytherapeutics.com]

- 13. cndlifesciences.com [cndlifesciences.com]

The Discovery and Development of PBT434: A Novel Quinazolinone for Neurodegenerative Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PBT434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule of the quinazolinone class, currently under investigation for the treatment of neurodegenerative diseases, particularly Parkinsonian disorders such as Parkinson's disease (PD) and Multiple System Atrophy (MSA).[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of this compound. It details the key experimental findings, methodologies, and quantitative data that underpin its therapeutic rationale. This compound is designed to inhibit the aggregation of α-synuclein and mitigate iron-mediated neurotoxicity, two key pathological hallmarks of synucleinopathies.[2][3]

Introduction: Targeting Pathological Iron and Protein Aggregation

The accumulation of iron in specific brain regions, such as the substantia nigra pars compacta (SNpc), is a consistent pathological feature of Parkinson's disease.[4][5] This excess iron is believed to contribute to oxidative stress and promote the aggregation of α-synuclein into toxic oligomers and Lewy bodies, leading to neuronal death.[3] While strong iron chelators have been explored, they carry the risk of disrupting essential iron metabolism.[4] this compound was developed as a moderate-affinity iron chelator to specifically target this pathological, labile iron pool without causing systemic iron depletion.[4][6] Its mechanism is thought to involve the redistribution of reactive iron, thereby preventing it from participating in toxic redox reactions and inhibiting the iron-mediated aggregation of α-synuclein.[7]

Mechanism of Action

This compound's primary mechanism of action is centered on its ability to modulate iron homeostasis and inhibit α-synuclein aggregation.

Iron Chelation and Redox Activity Inhibition

This compound is a moderate-affinity metal-binding agent.[4] It has been shown to inhibit iron-mediated redox activity.[4][8] In vitro assays demonstrate that this compound can significantly inhibit the production of hydrogen peroxide (H₂O₂) generated by redox-active iron in the presence of a reducing agent.[9] This is achieved by binding to labile iron and preventing it from participating in Fenton chemistry, a major source of damaging reactive oxygen species (ROS) in the brain.

Inhibition of α-Synuclein Aggregation

This compound has been shown to inhibit the iron-mediated aggregation of α-synuclein.[4][8] This is a critical aspect of its therapeutic potential, as α-synuclein aggregates are a hallmark of PD and other synucleinopathies. By sequestering the iron that catalyzes this aggregation process, this compound helps to prevent the formation of toxic protein species.

Modulation of Iron Trafficking Proteins

Preclinical studies have revealed that this compound can modulate the expression of key iron-handling proteins. In animal models of Parkinson's disease, treatment with this compound was associated with increased levels of ferroportin, an iron export protein, and DJ-1, a protein with roles in antioxidant defense.[4][5] In human brain microvascular endothelial cells (hBMVEC), this compound treatment led to an increase in the expression of transferrin receptor (TfR) and ceruloplasmin (Cp).[10]

The proposed mechanism of action of this compound is depicted in the following signaling pathway diagram:

Preclinical Development

This compound has undergone extensive preclinical evaluation in various in vitro and in vivo models of Parkinsonian disorders.

In Vitro Studies

| Assay | Model | Key Findings | Reference |

| Redox Activity | DCF-based fluorometric assay | This compound significantly inhibits iron-mediated H₂O₂ production. | [9] |

| α-Synuclein Aggregation | Thioflavin T fluorescence assay | This compound reduces the rate of iron-mediated α-synuclein aggregation. | [9] |

| Cytotoxicity | Human brain microvascular endothelial cells (hBMVEC) | No cytotoxic effects observed at concentrations up to 100 µM. | [9] |

| Iron Trafficking | hBMVEC | This compound increases the expression of TfR and Cp. | [10] |

In Vivo Studies in Animal Models

This compound has demonstrated neuroprotective effects and improved motor function in multiple animal models of Parkinson's disease.

| Model | Dosing Regimen | Key Findings | Reference |

| 6-OHDA Mouse Model | 30 mg/kg/day, p.o. | Preserved up to 75% of SNpc neurons; improved motor performance. | [9][11] |

| MPTP Mouse Model | 30 mg/kg/day, p.o. | Significantly reduced SNpc neuronal loss; improved motor performance. | [9][11] |

| hA53T α-Synuclein Transgenic Mouse Model | 37 mg/kg/day in chow | Preserved SNpc neurons; decreased SN iron levels; reduced urea-soluble α-synuclein. | [12] |

The general workflow for the preclinical evaluation of this compound in toxin-induced animal models is illustrated below:

Clinical Development

This compound has completed a Phase 1 clinical trial and is currently in Phase 2 development.

Phase 1 Clinical Trial

A randomized, double-blind, placebo-controlled Phase 1 study was conducted in healthy adult and older adult volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.[5][13]

Study Design:

-

Single Ascending Doses (SAD): 50 mg to 600 mg.[13]

-

Multiple Ascending Doses (MAD): 100 mg, 200 mg, and 250 mg twice daily for 8 days.[13]

Key Findings:

| Parameter | Result | Reference |

| Safety and Tolerability | This compound was safe and well-tolerated at all doses. Adverse events were mild to moderate and similar to placebo. No serious adverse events were reported. | [3][13] |

| Pharmacokinetics | Rapidly absorbed with a Tmax of 0.5-2 hours. Dose-dependent pharmacokinetics. Mean elimination half-life up to 9.3 hours. | [5][13] |

| Blood-Brain Barrier Penetration | This compound demonstrated good brain penetration, with cerebrospinal fluid (CSF) concentrations reaching levels associated with efficacy in animal models (102.5 to 229.5 ng/mL at steady state for 200-250 mg bid). | [5][13] |

The logical progression of this compound from preclinical to clinical development is outlined below:

Experimental Protocols

α-Synuclein Aggregation Assay (Thioflavin T)

This assay measures the aggregation of α-synuclein in the presence of iron and the inhibitory effect of this compound.

-

Reagents: Recombinant human α-synuclein, iron (III) nitrate, this compound, Thioflavin T (ThT), Tris-buffered saline (TBS).

-

Procedure:

-

Recombinant α-synuclein (e.g., 186.6 µM) is incubated with or without equimolar concentrations of iron nitrate and this compound.[8]

-

Samples are incubated at 37°C with continuous shaking in a microplate reader.

-

ThT fluorescence is measured at regular intervals (e.g., every 30 minutes) with excitation at ~450 nm and emission at ~485 nm.

-

An increase in ThT fluorescence indicates the formation of β-sheet-rich amyloid fibrils.

-

Inhibition of Metal-Mediated Redox Activity (DCF Assay)

This assay evaluates the ability of this compound to inhibit the generation of reactive oxygen species.

-

Reagents: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCF-DA), a source of iron (e.g., Fe(II)-citrate), a reducing agent (e.g., dopamine), and buffer.

-

Procedure:

-

Cells or a cell-free system are incubated with H₂DCF-DA, which is deacetylated intracellularly to the non-fluorescent H₂DCF.

-

Iron and a reducing agent are added to induce the production of ROS.

-

This compound is added at various concentrations.

-

ROS oxidize H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence is measured using a fluorometer with excitation at ~485 nm and emission at ~530 nm.

-

MPTP Mouse Model of Parkinson's Disease

This is a widely used toxin-induced model of Parkinson's disease.

-

Animals: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

-

Procedure:

-

Mice receive intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen is four injections of 18 mg/kg at 2-hour intervals.[10]

-

This compound (e.g., 30 mg/kg/day) or vehicle is administered orally, typically starting 24 hours after the last MPTP injection and continuing for a set period (e.g., 21 days).[11]

-

Behavioral assessments (e.g., pole test) are performed to evaluate motor function.

-

At the end of the study, brains are collected for histological (e.g., tyrosine hydroxylase staining of dopaminergic neurons in the SNpc) and biochemical analyses.

-

6-OHDA Mouse Model of Parkinson's Disease

This model involves the stereotactic injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the brain.

-

Animals: Mice are anesthetized and placed in a stereotaxic frame.

-

Procedure:

-

A solution of 6-OHDA is injected unilaterally into the medial forebrain bundle or the striatum.

-

To protect noradrenergic neurons, mice are often pre-treated with desipramine.

-

This compound (e.g., 30 mg/kg/day) or vehicle is administered orally, typically starting a few days after the 6-OHDA injection.[9]

-

Rotational behavior in response to apomorphine or amphetamine is a common behavioral measure.

-

Brains are analyzed as in the MPTP model.

-

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative disorders characterized by iron dyshomeostasis and α-synuclein aggregation. Its novel mechanism of action, targeting a pathological labile iron pool without disrupting systemic iron levels, offers a potentially safer and more targeted approach compared to traditional iron chelation therapy. The robust preclinical data demonstrating neuroprotection and improved motor function, coupled with a favorable safety and pharmacokinetic profile in Phase 1 clinical trials, provide a strong rationale for its continued development. Ongoing and future clinical studies will be crucial in determining the efficacy of this compound in slowing disease progression in patients with Parkinson's disease and Multiple System Atrophy.

References

- 1. app.sharelinktechnologies.com [app.sharelinktechnologies.com]

- 2. researchgate.net [researchgate.net]

- 3. alteritytherapeutics.com [alteritytherapeutics.com]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 5. neurology.org [neurology.org]

- 6. research.monash.edu [research.monash.edu]

- 7. A Guide to the Generation of a 6-Hydroxydopamine Mouse Model of Parkinson’s Disease for the Study of Non-Motor Symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The novel compound this compound prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. modelorg.com [modelorg.com]

- 11. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of PBT434: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PBT434 (also known as ATH434) is a novel, orally bioavailable, and brain-penetrant small molecule designed to target the underlying pathology of neurodegenerative disorders, particularly synucleinopathies such as Parkinson's disease and Multiple System Atrophy (MSA).[1][2] Its mechanism of action is centered on the modulation of iron homeostasis, inhibiting iron-mediated redox activity and the aggregation of α-synuclein, a protein central to the pathology of these diseases.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, summarizing key data from preclinical and Phase 1 clinical studies.

Mechanism of Action

This compound is characterized as a moderate-affinity iron chelator.[5] This property allows it to bind and redistribute labile iron within the central nervous system without disrupting systemic iron homeostasis.[5][6] The affinity of this compound for iron is lower than that of major iron transport and storage proteins like transferrin and ferritin, suggesting a targeted action on pathological iron pools.[1] By chelating excess iron, this compound is thought to prevent the iron-mediated generation of reactive oxygen species and the subsequent aggregation of α-synuclein into toxic oligomers and fibrils.[3][4] Preclinical studies have demonstrated that this compound can reduce α-synuclein aggregation, preserve neurons, and improve motor function in animal models of Parkinson's disease and MSA.[1][7]

Pharmacokinetics and Bioavailability

This compound has demonstrated favorable pharmacokinetic properties in both preclinical animal models and human clinical trials, characterized by good oral bioavailability and penetration of the blood-brain barrier.[5][8]

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several animal species, including mice, rats, and dogs, to establish the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies have consistently shown that this compound is orally bioavailable and readily crosses the blood-brain barrier.[5][7]

Table 1: Summary of Preclinical Studies

| Species | Dosing Route | Dose Range | Key Findings | Reference(s) |

| Mice | Oral Gavage / Medicated Chow | 3 - 80 mg/kg/day | Orally bioavailable, penetrates the blood-brain barrier, well-tolerated. Preserved neurons and improved motor function in Parkinson's and MSA models. | [5][7] |

| Rats | Oral Gavage | 30 mg/kg | CSF α-synuclein levels were significantly lowered 4 hours post-dose. | [5] |

| Dogs | Oral Gavage | 10 - 50 mg/kg/day for 28 days | Well-tolerated. Trend of decreased CSF α-synuclein levels. | [5] |

Clinical Pharmacokinetics

A Phase 1, randomized, double-blind, placebo-controlled study was conducted in healthy adult and older adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound. The study involved single ascending doses (SAD) and multiple ascending doses (MAD).[1][9]

Single Ascending Dose (SAD) Study: Healthy adult subjects received single oral doses of this compound ranging from 50 mg to 600 mg.[1][9] this compound was rapidly absorbed, with dose-proportional pharmacokinetics observed up to 300 mg.[2][9]

Table 2: Pharmacokinetic Parameters of this compound in Healthy Adults (Single Ascending Dose)

| Dose | Cmax (ng/mL) [Mean (CV%)] | AUCinf (ng·hr/mL) [Mean (CV%)] | Tmax (hours) [Median] |

| 50 mg | 493.3 (33.3) | 896.7 (27.8) | 1 to 1.25 |

| 100 mg | 802.7 (28.1) | 1587 (19.0) | 1 to 1.25 |

| 300 mg | 2978 (46.5) | 6494 (35.9) | 1 to 1.25 |

| Data from a first-in-human study presented at the American Academy of Neurology Annual Meeting.[2][9] |

Multiple Ascending Dose (MAD) Study: Healthy adult and older adult (≥65 years) volunteers received multiple oral doses of this compound. The adult cohorts received 100 mg, 200 mg, or 250 mg twice daily (BID) for 8 days.[1] this compound demonstrated dose-dependent pharmacokinetics with a mean elimination half-life of up to 9.3 hours, which was independent of the dose.[1]

Table 3: Pharmacokinetic Profile of this compound in Healthy Volunteers (Multiple Ascending Dose)

| Parameter | Value |

| Tmax | 0.5 - 2 hours |

| Mean Elimination Half-life | Up to 9.3 hours |

| CSF Concentrations (near Tmax at doses ≥200 mg BID) | 102.5 to 229.5 ng/mL |

| Data from a Phase 1 study in adult and older adult volunteers.[1] |

Experimental Protocols

Preclinical Studies

Animal Models:

-

Mice: Male C57BL/6J mice were used for toxin-induced models of Parkinson's disease (6-OHDA and MPTP).[5] Transgenic mice (hA53T) overexpressing human α-synuclein were also used.[5]

-

Rats: Wild-type rats were used for cerebrospinal fluid (CSF) collection via surgically implanted cannulas in the lateral cerebral ventricles.[5]

-

Dogs: Beagle dogs (10 months old) were used in a 28-day toxicology study.[5]

Drug Administration:

-

In mice and rats, this compound was administered via oral gavage.[5] In some mouse studies, it was mixed into the rodent chow.[7]

-

In dogs, this compound was administered daily via oral gavage for 28 days.[5]

Sample Collection and Analysis:

-

Blood/Plasma: Blood samples were collected at various time points post-dosing to determine pharmacokinetic parameters.[6]

-

Cerebrospinal Fluid (CSF): In rats, CSF was sampled via microdialysis.[5] In dogs, CSF was extracted at necropsy.[5]

-

Bioanalytical Method: While specific details are not publicly available, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying small molecules like this compound in biological matrices. This would involve method validation to ensure accuracy, precision, selectivity, and sensitivity.

Phase 1 Clinical Trial

Study Design: A randomized, double-blind, placebo-controlled, first-in-human study was conducted.[9] The study consisted of a single ascending dose (SAD) phase and a multiple ascending dose (MAD) phase.[9]

-

SAD Phase: Four cohorts of 8 healthy adult subjects were randomized (6 active: 2 placebo) to receive single oral doses of 50 mg, 100 mg, 300 mg, or 600 mg of this compound.[1][9]

-

MAD Phase: Three cohorts of 10 healthy adult subjects were randomized to receive 100 mg, 200 mg, or 250 mg of this compound twice daily for 8 days.[1] A cohort of older adult volunteers (≥65 years) also received multiple doses.[1]

Pharmacokinetic Assessments:

-

Plasma Sampling: Serial plasma samples were collected over 72 hours post-dose in the SAD phase and over 12 and 96 hours post-dose on Days 1 and 8, respectively, in the MAD phase.[9]

-

CSF Sampling: In the MAD phase, CSF was sampled at 1.5 or 11 hours post-dose at steady state in the higher dose cohorts.[1]

Safety and Tolerability Assessments: Safety was monitored through physical examinations, vital signs, adverse event reporting, clinical laboratory tests, and 12-lead electrocardiograms (ECGs).[9]

Conclusions

This compound is an orally bioavailable, brain-penetrant small molecule with a promising pharmacokinetic profile. Phase 1 clinical data in healthy adult and older adult volunteers have demonstrated that this compound is rapidly absorbed and exhibits dose-dependent pharmacokinetics.[1][9] The achieved concentrations in the cerebrospinal fluid at well-tolerated doses are comparable to or exceed those associated with efficacy in preclinical animal models of Parkinson's disease and MSA.[1][10] The safety and tolerability profile of this compound in these early studies was favorable, with adverse event rates similar to placebo.[1][2] These findings support the continued clinical development of this compound as a potential disease-modifying therapy for synucleinopathies.

References

- 1. Alterity Therapeutics Announces New Publications Providing Further Evidence of the Potential of ATH434 to Treat Neurodegenerative Diseases [prnewswire.com]

- 2. alteritytherapeutics.com [alteritytherapeutics.com]

- 3. Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The novel compound this compound prevents iron mediated neurodegeneration and alpha-synuclein toxicity in multiple models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. The Compound ATH434 Prevents Alpha-Synuclein Toxicity in a Murine Model of Multiple System Atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. alteritytherapeutics.com [alteritytherapeutics.com]

- 10. alteritytherapeutics.com [alteritytherapeutics.com]

PBT434 Blood-Brain Barrier Permeability: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals